The compound is synthesized from commercially available starting materials and falls within the category of fluorinated organic compounds. Its classification as a chiral amine makes it valuable in asymmetric synthesis and catalysis, which are crucial in drug development and other chemical applications.
The synthesis of 3-(3,5-difluorophenyl)propan-1-amine typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
The molecular structure of 3-(3,5-difluorophenyl)propan-1-amine features:
The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug design.
3-(3,5-difluorophenyl)propan-1-amine can undergo various chemical reactions:
The mechanism of action for 3-(3,5-difluorophenyl)propan-1-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, which modulates their activity:
The applications of 3-(3,5-difluorophenyl)propan-1-amine span several fields:
3-(3,5-Difluorophenyl)propan-1-amine is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂N and a molecular weight of 171.19 g/mol. Its IUPAC name explicitly defines the connectivity: a three-carbon aliphatic chain (propan-1-amine) attached to the phenyl ring at position 1, with fluorine atoms at the meta positions (3 and 5) of the aromatic ring. The primary amine (–NH₂) terminates the propyl chain, creating a pharmacologically significant scaffold [5].
Key structural features include:
Table 1: Structural Data for 3-(3,5-Difluorophenyl)propan-1-amine and Key Derivatives
Property | Free Base | Hydrochloride Salt | Enantiopure Analog |
---|---|---|---|
Molecular Formula | C₉H₁₁F₂N | C₉H₁₂ClF₂NO | C₉H₉F₂N (unsaturated variant) |
Molecular Weight | 171.19 g/mol | 223.65 g/mol | 169.17 g/mol |
SMILES | NCCCC1=CC(F)=CC(F)=C1 | C1=C(C=C(C=C1F)F)OCCCN.Cl | C=CC@HN |
InChI Key | Not provided | PYJOQEFJBHJIOG-UHFFFAOYSA-N | Not provided |
Storage Conditions | Room temperature | Sealed, dry | -20°C, under inert gas |
Source | [5] | [5] |
The synthesis of 3-(3,5-difluorophenyl)propan-1-amine is rooted in milestones from organofluorine chemistry:
Table 2: Key Milestones in Organofluorine Chemistry Relevant to 3-(3,5-Difluorophenyl)propan-1-amine
Year | Development | Significance | Contributor(s) |
---|---|---|---|
1898 | Swarts reaction (SbF₃-mediated fluorination) | Enabled synthesis of –CF₃ and –CF₂H groups | Frédéric Swarts |
1927 | Schiemann reaction (ArN₂⁺BF₄⁻ → ArF) | First reliable aryl fluoride synthesis method | Günther Schiemann |
1930s | Freon® production (chlorofluorocarbons) | Scalable catalytic fluorination with HF/SbClₓF_y | Midgley, Henne, McNary |
1940s | Polytetrafluoroethylene (PTFE) discovery | Demonstrated stability of fluorinated carbon chains | Roy Plunkett (DuPont) |
2010s | Cu-catalyzed trifluoromethylation | One-pot synthesis of complex fluorinated amines | Sodeoka et al. |
Fluorine atoms in 3-(3,5-difluorophenyl)propan-1-amine confer critical advantages for bioactivity:
Table 3: Impact of Fluorination on Key Properties of Phenylpropan-1-amine Analogs
Compound | logP | TPSA (Ų) | H-Bond Acceptors | Metabolic Stability | Key Applications |
---|---|---|---|---|---|
3-(3,5-Difluorophenyl)propan-1-amine | 1.35 | 26 | 3 (2F, 1N) | High | CNS agents, enzyme inhibitors |
3-Phenylpropan-1-amine | 1.02 | 26 | 1 (N) | Moderate | Neurotransmitter analogs |
3-(3,5-Dichlorophenyl)propan-1-amine | 2.78 | 26 | 1 (N) | Moderate-High | Antimicrobials |
(2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol | 1.90 | 20.2 | 3 (2F, 1O) | Low-Moderate | Chalcone-based therapeutics |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0